Asenapine Receptor Binding Profile: Quantitative Differentiation in 5-HT2C/D2 and 5-HT2A/D2 Affinity Ratios
Asenapine demonstrates a distinct receptor binding signature characterized by markedly higher affinity for serotonin 5-HT2C and 5-HT2A receptors relative to dopamine D2 receptors, a profile that quantitatively differentiates it from clozapine and olanzapine in key affinity ratios [1]. Specifically, the D2L/5-HT2C Ki ratio for asenapine (36.31) is intermediate between olanzapine (5.50) and clozapine (49.09), while its D2L/5-HT2A ratio (17.80) is comparable to olanzapine (16.21) but substantially lower than clozapine (33.17) [1]. Functionally, asenapine acts as a potent antagonist (pKB 9.0) at 5-HT2A, 5-HT2C, and D2 receptors, whereas risperidone lacks meaningful antagonism at 5-HT6 (pKB <5) and olanzapine lacks meaningful antagonism at 5-HT1A and α2 receptors (pKB <5) [2].
| Evidence Dimension | Receptor binding affinity ratio (Ki ratio, D2L/receptor) |
|---|---|
| Target Compound Data | D2L/5-HT2C: 36.31; D2L/5-HT2A: 17.80; D2L/α1A: 1.08; D2L/H1: 1.26; D2L/M3: 0.000059 |
| Comparator Or Baseline | Clozapine: D2L/5-HT2C 49.09, D2L/5-HT2A 33.17, D2L/α1A 10.71, D2L/H1 77.59, D2L/M3 5.51; Olanzapine: D2L/5-HT2C 5.50, D2L/5-HT2A 16.21, D2L/α1A 0.96, D2L/H1 6.31, D2L/M3 0.63 |
| Quantified Difference | Asenapine D2L/5-HT2C ratio is 6.6-fold higher than olanzapine; D2L/H1 ratio is 61.6-fold lower than clozapine; M3 affinity is >90,000-fold lower than clozapine |
| Conditions | Cloned human receptor binding assays; Ki values determined under comparable experimental conditions; D2L receptor used as reference standard |
Why This Matters
The differentiated D2L/5-HT2C and D2L/5-HT2A affinity ratios predict distinct clinical pharmacodynamics, while the negligible M3 muscarinic receptor affinity (Ki ratio 0.000059) predicts minimal anticholinergic side-effect burden, a key procurement consideration for specific patient subpopulations.
- [1] Kusumi I, Boku S, Takahashi Y. Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Psychiatry Clin Neurosci. 2015 May;69(5):243-58. doi: 10.1111/pcn.12242. Table 2. View Source
- [2] Shahid M, Walker GB, Zorn SH, Wong EH. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. J Psychopharmacol. 2009 Jan;23(1):65-73. doi: 10.1177/0269881107082944. View Source
